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Compound of Interest

Compound Name: 5-Amino-2-methyl-2-pentanol

Cat. No.: B185641 Get Quote

5-Amino-2-methyl-2-pentanol: A Technical
Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a technical summary of the known chemical characteristics of 5-
Amino-2-methyl-2-pentanol. Due to the limited availability of published experimental data for

this specific compound, this guide consolidates computed properties and outlines general

synthetic and analytical methodologies applicable to tertiary amino alcohols. This information is

intended to serve as a foundational resource for researchers interested in the potential

evaluation and application of this molecule.

Chemical Identity and Computed Properties
5-Amino-2-methyl-2-pentanol is a bifunctional organic molecule containing both a primary

amine and a tertiary alcohol functional group. Its fundamental identifiers and computed

physicochemical properties are summarized below.
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Property Value Source

IUPAC Name 5-amino-2-methylpentan-2-ol [1][2]

CAS Number 108262-66-4 [1][2]

Molecular Formula C₆H₁₅NO [1][2]

Molecular Weight 117.19 g/mol [1]

Canonical SMILES CC(C)(CCCN)O [1]

InChI Key
HQRGNSMVEPYXHU-

UHFFFAOYSA-N
[1]

A summary of computed physicochemical properties is presented in Table 2. These values are

computationally derived and have not been experimentally verified.

Computed Property Value Source

XLogP3-AA -0.1 [1]

Hydrogen Bond Donor Count 2 [2]

Hydrogen Bond Acceptor

Count
2 [2]

Rotatable Bond Count 3 [2]

Topological Polar Surface Area 46.2 Å² [2]

Complexity 61.5 [2]

Predicted Boiling Point 182.7 ± 23.0 °C

Predicted Density 0.909 ± 0.06 g/cm³

Experimental Data
As of the date of this document, a comprehensive search of scientific literature and chemical

databases has not yielded publicly available experimental data for the following properties of 5-
Amino-2-methyl-2-pentanol:
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Melting Point

Boiling Point

Refractive Index

Spectroscopic Data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry)

While predicted NMR spectra are mentioned in some databases, the actual spectral data is not

available.[2] For reference, the related compound 2-methyl-2-pentanol has a reported boiling

point of 120-122 °C and a density of 0.835 g/mL at 25 °C.

Potential Synthetic Routes
Detailed experimental protocols for the synthesis of 5-Amino-2-methyl-2-pentanol are not

described in the available literature. However, general methods for the synthesis of tertiary

amino alcohols can be adapted. Two plausible retrosynthetic approaches are outlined below.

Grignard Reaction with an Amino Ketone
A common strategy for the synthesis of tertiary alcohols is the Grignard reaction.[3] This would

involve the reaction of a suitable amino-protected ketone with a methyl Grignard reagent (e.g.,

methylmagnesium bromide). A key consideration is the protection of the amine functionality to

prevent it from reacting with the Grignard reagent.[4]

Retrosynthetic Analysis
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Retrosynthetic approach for 5-Amino-2-methyl-2-pentanol via a Grignard reaction.

A general experimental workflow for this approach is depicted below.

Start:
Protected Amino Ketone

Grignard Reaction:
+ Methylmagnesium bromide

in anhydrous ether

Aqueous Workup:
Quench with NH4Cl (aq)

Amine Deprotection

Purification:
Distillation or

Chromatography

Final Product:
5-Amino-2-methyl-2-pentanol

Click to download full resolution via product page

General workflow for the synthesis of a tertiary amino alcohol via the Grignard reaction.

Reductive Amination of a Hydroxy Ketone
Reductive amination is a versatile method for the formation of amines from carbonyl

compounds.[5][6][7] This approach would involve the reaction of a suitable hydroxy ketone with

ammonia in the presence of a reducing agent.
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Retrosynthetic Analysis
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Retrosynthetic approach for 5-Amino-2-methyl-2-pentanol via reductive amination.

A general experimental workflow for this synthetic strategy is provided below.
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Start:
Hydroxy Ketone

Imine Formation:
+ Ammonia

Reduction:
+ Reducing Agent
(e.g., NaBH3CN)

Aqueous Workup

Purification:
Distillation or

Chromatography

Final Product:
5-Amino-2-methyl-2-pentanol

Click to download full resolution via product page

General workflow for the synthesis of an amino alcohol via reductive amination.

Analytical Methodologies
Specific analytical methods for the characterization and quantification of 5-Amino-2-methyl-2-
pentanol have not been published. General approaches for the analysis of amino alcohols

would be applicable, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine N-H and

alcohol O-H stretches).

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. For

primary amines, the molecular ion peak is expected to have an odd m/z value.[8][9] Alpha-

cleavage adjacent to the nitrogen and oxygen atoms is a probable fragmentation pathway.[8]

[9]

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): For

purification and purity assessment.

Biological Activity and Signaling Pathways
There is currently no publicly available information on the biological activity, pharmacological

properties, or any associated signaling pathways of 5-Amino-2-methyl-2-pentanol.

Safety and Handling
Based on GHS classifications for this compound, 5-Amino-2-methyl-2-pentanol is considered

hazardous.[1] The following hazard statements apply:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H318: Causes serious eye damage.

H335: May cause respiratory irritation.

Standard laboratory safety protocols should be strictly followed when handling this compound,

including the use of personal protective equipment (gloves, safety glasses, lab coat) and

working in a well-ventilated fume hood.

Conclusion
5-Amino-2-methyl-2-pentanol is a chemical entity for which there is a significant lack of

published experimental data. While its basic chemical identity is established and its properties

can be computationally estimated, further experimental investigation is required to fully
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characterize this molecule. The synthetic strategies and analytical methods outlined in this

guide are based on general principles for this class of compounds and would require

optimization for the specific synthesis and analysis of 5-Amino-2-methyl-2-pentanol. The

absence of any biological data indicates that this compound is an unexplored area for potential

research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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